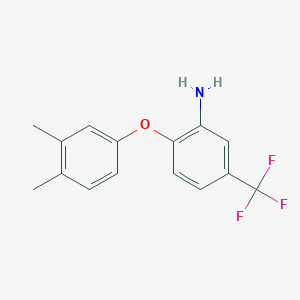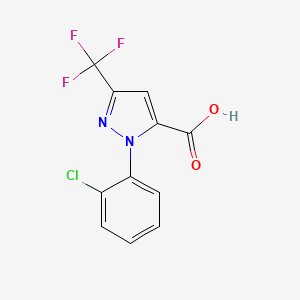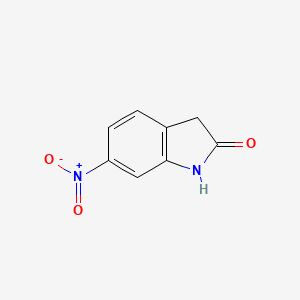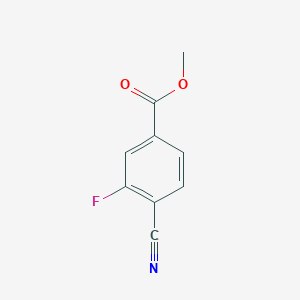
2-(3,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3,4-Dimethylphenoxy)aniline” is a chemical compound with the molecular formula C14H15NO and a molecular weight of 213.28 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “2-(3,4-Dimethylphenoxy)aniline” can be represented by the SMILES notation: CC1=C(C=C(C=C1)OC2=CC=CC=C2N)C .Aplicaciones Científicas De Investigación
Synthesis Challenges and Molecular Properties
- The synthesis of compounds similar to 2-(3,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline, like 2-dimethylaminobenzylidyne trifluoride, has faced challenges, highlighting the significance of steric factors and intramolecular hydrogen bonding in such compounds (Grocock et al., 1971).
Application in Liquid Crystal Technology
- Derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including 4-trifluoromethyl and 4-trifluoromethoxy derivatives, exhibit stable smectic B and A phases. These studies are crucial for understanding liquid crystalline properties, such as phase transitions and molecular orientations (Miyajima et al., 1995).
Electroluminescent Material Development
- Research on a novel class of color-tunable emitting amorphous molecular materials, which includes compounds like 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline, has been instrumental in developing materials for organic electroluminescent devices (Doi et al., 2003).
Advanced Polymer Synthesis
- The synthesis of polymers based on aniline derivatives has been explored for applications like dye-sensitized solar cells. These studies are significant for improving energy conversion efficiency in solar cells (Shahhosseini et al., 2016).
Exploration of Aryne Chemistry
- The use of 3-amino-2-silylaryl triflates, derived from compounds like 2-fluoro-5-(trifluoromethyl)aniline, in aryne chemistry has been studied to efficiently synthesize diverse aniline derivatives. This research is pivotal for developing new synthetic routes in organic chemistry (Yoshida et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
2-(3,4-dimethylphenoxy)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-9-3-5-12(7-10(9)2)20-14-6-4-11(8-13(14)19)15(16,17)18/h3-8H,19H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIYNDFOSHLWLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid](/img/structure/B1319245.png)











